Cas no 2757084-08-3 ((R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole)

(R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole structure
2757084-08-3 structure
Product name:(R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole
CAS No:2757084-08-3
MF:C27H25N2OP
Molecular Weight:424.473967313766
CID:6788459
PubChem ID:170898744

(R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole 化学的及び物理的性質

名前と識別子

    • (R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole
    • 2757084-08-3
    • インチ: 1S/C27H25N2OP/c1-19(2)24-18-30-27(29-24)23-17-16-20-10-9-15-25(26(20)28-23)31(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-17,19,24H,18H2,1-2H3/t24-/m0/s1
    • InChIKey: ANBQSCSUMUMSNZ-DEOSSOPVSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=C2C=CC(C3=N[C@@H](CO3)C(C)C)=NC=12

計算された属性

  • 精确分子量: 424.17045042g/mol
  • 同位素质量: 424.17045042g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 592
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.5Ų
  • XLogP3: 6.1

(R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A1494005-1g
(R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole
2757084-08-3 97%
1g
$1300.0 2025-03-03

(R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole 関連文献

(R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazoleに関する追加情報

Introduction to (R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS No. 2757084-08-3)

The compound (R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole, identified by its CAS number 2757084-08-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a chiral center at the (R) configuration and the incorporation of a diphenylphosphanyl group alongside a quinolin-2-yl moiety contribute to its unique chemical properties and biological activities.

In recent years, there has been a growing interest in the development of molecules that exhibit high selectivity and efficacy in targeting specific biological pathways. The structure of (R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole is particularly noteworthy for its ability to interact with biological targets in a highly specific manner. This specificity is largely attributed to the presence of the diphenylphosphanyl group, which has been shown to modulate enzyme activity and receptor binding with high precision.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. The quinolin-2-yl moiety, a well-known pharmacophore in medicinal chemistry, has demonstrated various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. When combined with the diphenylphosphanyl group and the isopropyl substituent, the resulting molecule exhibits enhanced binding affinity and improved pharmacokinetic profiles.

Recent studies have highlighted the importance of chiral centers in drug design, emphasizing their role in determining the efficacy and safety of pharmaceutical compounds. The (R) configuration of (R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole has been strategically chosen based on computational modeling and experimental data, which suggest that this configuration maximizes interactions with biological targets while minimizing off-target effects.

The diphenylphosphanyl group is another critical feature of this compound that contributes to its unique properties. This group has been extensively studied for its ability to enhance molecular stability and bioavailability. In addition, it has been shown to improve the solubility of pharmaceutical compounds, making them more suitable for oral administration or other routes of delivery.

The synthesis of (R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as asymmetric catalysis have been employed to achieve the desired stereochemical outcome at the chiral center.

The pharmacological profile of this compound has been evaluated through both in vitro and in vivo studies. Initial results indicate that it exhibits potent activity against various disease targets, including enzymes involved in cancer progression and inflammatory responses. These findings are particularly promising for the development of novel therapeutics that can address unmet medical needs.

The development of new drug candidates is a complex process that requires extensive testing to ensure safety and efficacy. However, compounds like (R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole offer a ray of hope by providing innovative solutions to challenging medical conditions. As research continues to uncover new applications for this molecule, it is likely that we will see further advancements in its use as a therapeutic agent.

In conclusion, the compound (R)-2-(8-(Diphenylphosphanyl)quinolin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS No. 2757084-08-3) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structure and promising biological activities make it a valuable candidate for further research and development. As our understanding of its mechanisms of action continues to grow, we can anticipate that this compound will play an important role in the discovery and development of new therapeutic agents.

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